2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the polyhydroquinoline (PHQ) family, characterized by a bicyclic core with a ketone group at position 5 and variable substituents at positions 3 (ester group) and 4 (aryl/heteroaryl group). The 2,3-dimethoxyphenyl group at position 4 introduces electron-donating methoxy substituents, which may influence electronic interactions in biological systems .
Properties
IUPAC Name |
2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-17-23(27(30)34-16-15-33-18-9-5-4-6-10-18)24(25-20(28-17)12-8-13-21(25)29)19-11-7-14-22(31-2)26(19)32-3/h4-7,9-11,14,24,28H,8,12-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSJSQEQCBAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2,3-dimethoxybenzaldehyde to form an intermediate, which is then subjected to cyclization with 2-methyl-1,3-cyclohexanedione under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pharmacological and Physicochemical Insights
- Enzyme Inhibition: highlights ethyl ester derivatives as potent α-glucosidase inhibitors at low doses (0.1–1 µM). The target compound’s phenoxyethyl group may further optimize binding to hydrophobic enzyme pockets . Pyridin-3-yl methyl derivatives () show P-glycoprotein inhibition, critical for overcoming multidrug resistance in cancer .
- Solubility and Stability: Methoxyethyl esters () exhibit improved aqueous solubility over octadecyl derivatives, suggesting the target compound’s phenoxyethyl group may balance solubility and permeability . Nitro-substituted analogs (e.g., 9b, ) have higher melting points (120–122°C), indicative of crystalline stability, while unsaturated chains (e.g., 8c) lower melting points (98–100°C) .
Biological Activity
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a hexahydroquinoline moiety known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 627.68 g/mol. The compound features a phenoxyethyl group and a dimethoxyphenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 627.68 g/mol |
| CAS Number | 494194-76-2 |
Anticancer Properties
Recent studies have indicated that derivatives of hexahydroquinoline exhibit anticancer properties. The structure of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suggests potential activity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting cell proliferation in human breast cancer and leukemia models .
Anti-inflammatory Effects
The compound is hypothesized to modulate inflammatory pathways due to the presence of the hexahydroquinoline ring system. Previous research on related compounds has demonstrated their ability to act as inflammation mediators . The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Antimicrobial Activity
The hexahydroquinoline scaffold has also been associated with antimicrobial properties. Studies suggest that compounds containing this structure can exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer effects of various hexahydroquinoline derivatives. The results indicated that modifications at the phenyl groups significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound showed promising results in preliminary assays .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory mechanisms, researchers synthesized several derivatives based on the hexahydroquinoline structure. They found that specific substitutions led to increased inhibition of NF-kB signaling pathways, which are crucial in inflammation .
Q & A
Q. Basic
- Antioxidant Assays : DPPH radical scavenging or FRAP to evaluate electron-donating capacity .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to establish IC values .
How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, improving condensation efficiency .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to accelerate cyclization, reducing side-product formation .
- Reaction Monitoring : Employ TLC (R ~0.5 in 1:3 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
What advanced methodologies are used to study its interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to proteins like COX-2 or kinases .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., hydrogen bonding with 3-hydroxyphenyl groups) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target binding .
How do structural modifications (e.g., substituent position) impact physicochemical and biological properties?
Q. Advanced
- Electron-Withdrawing Groups (e.g., Cl at 2,4-dichlorophenyl): Increase lipophilicity (logP >4) but may reduce aqueous solubility .
- Methoxy vs. Hydroxy Groups : 3-Hydroxyphenyl derivatives show enhanced antioxidant activity (IC ~20 μM in DPPH) compared to methoxy analogs (IC ~50 μM) due to radical stabilization .
- Steric Effects : Bulky substituents (e.g., pentyl esters) can hinder binding to shallow enzyme pockets, altering selectivity .
How should researchers address discrepancies in activity data across similar hexahydroquinoline derivatives?
Q. Advanced
- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform TNF-α inhibition protocols) to isolate structural contributors .
- QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Crystallographic Overlays : Align X-ray structures to identify conformational differences affecting target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
